
1-(4-Bromobutoxy)-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobutoxy)-3-iodobenzene is an organic compound with the molecular formula C10H12BrIO. It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-iodobenzene can be synthesized through several methods. One common approach involves the reaction of 3-iodophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Iodophenol+1,4-DibromobutaneK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromobutoxy)-3-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Coupling Reactions: Biaryl compounds with various substituents.
Applications De Recherche Scientifique
1-(4-Bromobutoxy)-3-iodobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Bromobutoxy)-3-iodobenzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound forms a biaryl linkage through the action of a palladium catalyst, involving oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
1-(4-Bromobutoxy)-4-iodobenzene: Similar structure but with different substitution pattern.
1-(4-Bromobutoxy)-2-iodobenzene: Another isomer with iodine at the ortho position.
1-(4-Bromobutoxy)-3-chlorobenzene: Chlorine instead of iodine.
Uniqueness: 1-(4-Bromobutoxy)-3-iodobenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H12BrIO |
|---|---|
Poids moléculaire |
355.01 g/mol |
Nom IUPAC |
1-(4-bromobutoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H12BrIO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
Clé InChI |
UUMNFIRKGGWPIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


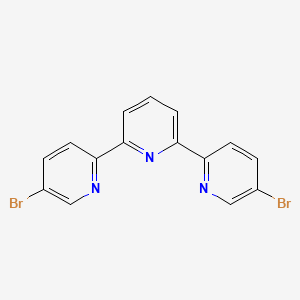

![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)

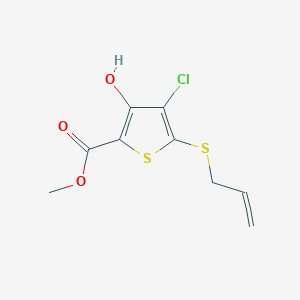
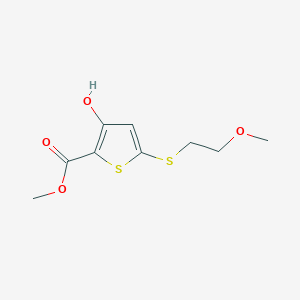
![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)
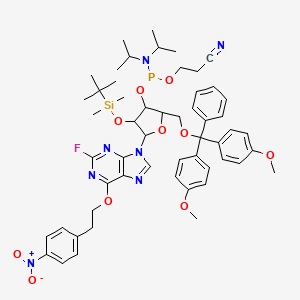


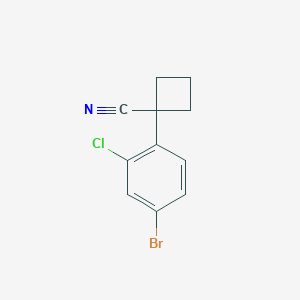
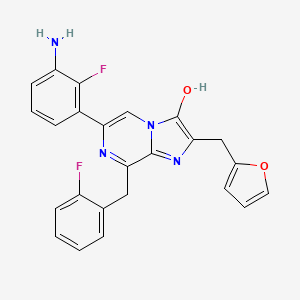

![2-[3-(Methylsulfanyl)propoxy]benzoic acid](/img/structure/B12065218.png)
